molecular formula C19H14BrN B1599647 N-Diphenylmethylene-4-bromoaniline CAS No. 53847-33-9

N-Diphenylmethylene-4-bromoaniline

Cat. No. B1599647
CAS RN: 53847-33-9
M. Wt: 336.2 g/mol
InChI Key: QJXSMIWPAKJPCU-UHFFFAOYSA-N
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Description

N-Diphenylmethylene-4-bromoaniline is an organic compound that belongs to the family of diphenylmethane derivatives. It is a yellowish crystalline powder that is sparingly soluble in water but soluble in organic solvents. This compound has gained significant attention from the scientific community due to its potential applications in various fields, including material science, organic synthesis, and medicinal chemistry.

Scientific Research Applications

Synthesis and Structural Analysis

  • N-Diphenylmethylene-4-bromoaniline derivatives have been synthesized and analyzed for their structural properties. For example, Wei-guo Gao (2015) prepared N-diphenylphosphoryl-4-bromoaniline, analyzing its structure through X-ray diffraction, revealing monoclinic crystals with specific dimensions and angles (Gao, 2015).

Electrochemical Studies

  • The electrochemical oxidation of derivatives of 4-bromoaniline, including N-Diphenylmethylene-4-bromoaniline, has been studied in acetonitrile solution. The research by M. Kádár et al. (2001) delved into the oxidation mechanisms and the formation of brominated anilines and other compounds in these solutions (Kádár et al., 2001).

Reaction Mechanisms

  • The reactions involving derivatives of N-Diphenylmethylene-4-bromoaniline have been extensively studied. Toda and Takehira (1972) researched the reactions of 2-bromo-3,4-bis(diphenylmethylene)cyclobutanone with potassium hydroxide, detailing the reaction mechanisms and intermediates formed (Toda & Takehira, 1972).

Computational and Experimental Studies

  • The dielectric relaxation and dipole moment of compounds, including 4-Bromoaniline derivatives, have been explored both experimentally and through computational studies. Research by C. Maridevarmath et al. (2017) focused on understanding these parameters in dilute solutions, which is crucial for applications in materials science (Maridevarmath et al., 2017).

Synthesis and Characterization

  • The synthesis and characterization of derivatives like 4-((4′-N,N-diphenyl)phenyl)-2,2′-bipyridine have been conducted to understand their structural and luminescent properties. Gao Xi-cun's (2008) work is an example of this, contributing to our understanding of these complex molecules (Gao Xi-cun, 2008).

Environmental Implications

  • Certain derivatives of N-Diphenylmethylene-4-bromoaniline have been studied for their environmental impact, particularly in relation to estrogenicity. Meerts et al. (2001) examined the estrogenic potencies of various PBDE congeners and hydroxylated PBDEs, providing insights into their potential environmental and health effects (Meerts et al., 2001).

properties

IUPAC Name

N-(4-bromophenyl)-1,1-diphenylmethanimine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14BrN/c20-17-11-13-18(14-12-17)21-19(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJXSMIWPAKJPCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=NC2=CC=C(C=C2)Br)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20451919
Record name N-Diphenylmethylene-4-bromoaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20451919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Diphenylmethylene-4-bromoaniline

CAS RN

53847-33-9
Record name N-Diphenylmethylene-4-bromoaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20451919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The method of Taguchi and Westheimer1 was modified as follows: benzophenone (455 g, 2.50 mol) and 4-bromoaniline (473 g, 2.75 mol) were dissolved in toluene (1.2 L) under argon in a 5 L flask containing activated molecular sieves (5 Å, 1.25 kg). The flask was fitted with a reflux condenser, rubber septum, and pressure outlet. The mixture was heated to gentle reflux and shaken occasionally; an intense yellow color soon developed. After 18 h, heating was discontinued and the solution was cooled to rt. The solution was decanted from the molecular sieves, and the sieves were washed with Et2O until the filtrate was colorless. The combined organic solutions were concentrated in vacuo to give an orange oil. MeOH (ca. 80 mL) and a seed crystal of 1 were added. The product was allowed to crystallize at 0° C. and the precipitate was collected by filtration. The mother liquor was further concentrated, and a second crop of crystals was collected from MeOH. Recrystallization of the combined material from MeOH afforded yellow crystals (760 g, 90%). 1: mp 82-83° C.; 1H NMR (300 Mz, CDCl3) δ 7.75 (dd, J=6.9, 1.6 Hz, 2H), 7.52-7.39 (m, 3H), 7.32-7.23 (m, 5H), 7.11 (dd, J=8.5, 2.0 Hz, 2H), 6.61 (dt, J=8.5, 2.0 Hz, 2H); 13C NMR (75 MHz, CDCl3) δ 168.7, 150.4, 139.5, 136.1, 131.6, 131.0, 129.5, 128.8, 128.3, 128.2, 122.8, 116.3, 103.6;IR(CDCl3) 3058, 3024, 1615, 1478 cm−1; Anal. Calcd for C19H14BrN: C, 67.87; H, 4.20. Found: C, 68.08; H, 4.28.
Quantity
455 g
Type
reactant
Reaction Step One
Quantity
473 g
Type
reactant
Reaction Step One
Quantity
1.2 L
Type
solvent
Reaction Step One
Name
Quantity
80 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
23
Citations
M Palucki, SL Buchwald - Journal of the American Chemical …, 1997 - ACS Publications
The synthesis of R-aryl ketones has received much attention over the past two decades. 1 A number of stoichiometric arylating reagents have been successfully developed for this …
Number of citations: 702 pubs.acs.org
R Chen, BC Benicewicz - Macromolecules, 2003 - ACS Publications
… N-Diphenylmethylene-4-bromoaniline (3) was prepared by protection of 4-bromoaniline by diphenylmethylene. Compound 5 was prepared from 4-aminodiphenylamine by initial …
Number of citations: 80 pubs.acs.org
JP Sadighi, RA Singer… - Journal of the American …, 1998 - ACS Publications
The palladium-catalyzed amination of aryl halides, in conjunction with an orthogonal protective group scheme, forms the basis of two routes to oligoaniline precursors. One method …
Number of citations: 199 pubs.acs.org
S Liu, K Zhu, Y Zhang, Y Zhu, J Xu - Materials Letters, 2005 - Elsevier
A novel conductive polymer, poly(methacrylamide) with fixed conjugated length of oligoaniline as side group and methylacrylamide as the backbone, has been successfully synthesized …
Number of citations: 22 www.sciencedirect.com
C Della Pina, E Falletta, M Rossi - Catalysis Today, 2011 - Elsevier
This article reviews the metal catalyzed syntheses of aniline and pyrrole leading to conductive polymers. Considering that these materials are commonly produced via electrochemical …
Number of citations: 73 www.sciencedirect.com
R Rybakiewicz, D Djurado, H Cybulski, E Dobrzynska… - Synthetic metals, 2011 - Elsevier
New solution processable organic semiconductors, consisting of pyrromelitic, naphthalene or perylene bisimide core and triarylamine N-substituents, have been synthesized. All three …
Number of citations: 28 www.sciencedirect.com
JP Sadighi - 1999 - dspace.mit.edu
The palladium-catalyzed aryl amination reaction, in conjunction with an orthogonal protective group scheme, forms the basis of two routes to oligoaniline precursors. One method …
Number of citations: 2 dspace.mit.edu
JP Wolfe, RA Singer, BH Yang… - Journal of the American …, 1999 - ACS Publications
Mixtures of palladium acetate and o-(di-tert-butylphosphino)biphenyl (4) catalyze the room-temperature Suzuki coupling of aryl bromides and aryl chlorides with 0.5−1.0 mol % Pd. Use …
Number of citations: 483 pubs.acs.org
J Gao, DG Liu, JM Sansiñena… - Advanced Functional …, 2004 - Wiley Online Library
In this paper we report the synthesis and characterization of a series of electrochromic polyamides (alternating copolymers). The synthesis proceeds via the condensation …
Number of citations: 103 onlinelibrary.wiley.com
E Dobrzyńska, M Jouni, P Gawryś… - The Journal of …, 2012 - ACS Publications
Polyarylamine containing meta–para–para-aniline units in the main chain and meta–para-aniline units in the pendant chains was synthesized. The polymer can be oxidized to radical …
Number of citations: 13 pubs.acs.org

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